molecular formula C23H16BrN3OS B13752985 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- CAS No. 72882-80-5

4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl-

Katalognummer: B13752985
CAS-Nummer: 72882-80-5
Molekulargewicht: 462.4 g/mol
InChI-Schlüssel: LPDWASWILGNVQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- is a structurally complex derivative of the 4(3H)-quinazolinone scaffold, a heterocyclic system renowned for its diverse pharmacological activities . Key structural features include:

  • Position 2: A phenyl group, which enhances aromatic interactions in biological targets.
  • Position 3: A 2-(2-benzothiazolyl)ethyl substituent, introducing a benzothiazole moiety linked via an ethyl chain. Benzothiazoles are known for their antimicrobial and antitumor properties .

This compound is synthesized via condensation reactions involving anthranilic acid derivatives and benzothiazole-containing intermediates, followed by bromination at position 6 .

Eigenschaften

CAS-Nummer

72882-80-5

Molekularformel

C23H16BrN3OS

Molekulargewicht

462.4 g/mol

IUPAC-Name

3-[2-(1,3-benzothiazol-2-yl)ethyl]-6-bromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C23H16BrN3OS/c24-16-10-11-18-17(14-16)23(28)27(22(26-18)15-6-2-1-3-7-15)13-12-21-25-19-8-4-5-9-20(19)29-21/h1-11,14H,12-13H2

InChI-Schlüssel

LPDWASWILGNVQI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2CCC4=NC5=CC=CC=C5S4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis generally begins with appropriately substituted anthranilic acid derivatives bearing the 6-bromo substituent and a 2-phenyl group. The 3-position substituent, a 2-(2-benzothiazolyl)ethyl group, is introduced via alkylation or condensation reactions involving benzothiazolyl ethyl halides or related electrophiles.

Synthetic Route

A representative synthetic approach involves the following steps:

  • Formation of 6-bromo-2-phenylquinazolin-4(3H)-one core :

    • Starting from 6-bromoanthranilic acid and benzoyl chloride or benzoyl derivatives, cyclization is induced by heating with formamide or urea to form the quinazolinone nucleus with the 2-phenyl substitution.
  • Introduction of the 3-(2-(2-benzothiazolyl)ethyl) substituent :

    • The 3-position is functionalized via nucleophilic substitution or reductive amination using 2-(2-benzothiazolyl)ethyl halides or aldehydes. This step often requires mild base catalysis or transition metal catalysis to facilitate alkylation without degrading the quinazolinone ring.
  • Purification and characterization :

    • The crude product is purified by recrystallization from polar solvents such as ethanol or methanol. Characterization is performed using spectroscopic methods (NMR, IR, MS) to confirm the structure.

Reaction Conditions and Optimization

  • Temperature : Cyclization typically occurs at 120–130°C for several hours, depending on the method (e.g., Niementowski's synthesis).
  • Solvents : Formamide, ethanol, or toluene are commonly used solvents.
  • Catalysts and reagents : Phosphorus trichloride or phosphorous pentoxide can be employed for activating carboxylic acid derivatives or amides during cyclization.
  • Microwave-assisted synthesis : Recent studies have demonstrated that microwave irradiation accelerates quinazolinone formation, reducing reaction times from hours to minutes and improving yields.

Example from Literature

A closely related synthesis reported the preparation of 6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl derivatives, which were further functionalized to hydrazono and pyrimidinone substituted quinazolinones under microwave irradiation, achieving yields of 71-83% within 3-5 minutes. Although this study focused on methyl substitution at the 2-position, the methodology is adaptable for phenyl substitution and benzothiazolyl ethyl side chains by appropriate choice of starting materials and reagents.

Data Table: Summary of Preparation Methods

Step Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Reference
1 6-Bromoanthranilic acid + benzoyl chloride Formamide, 125–130°C, 4–6 hours 6-Bromo-2-phenylquinazolin-4(3H)-one 60–75
2 Quinazolinone core + 2-(2-benzothiazolyl)ethyl halide Base (e.g., K2CO3), reflux in ethanol or toluene 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- 55–70
3 Crude product Recrystallization from ethanol/methanol Pure target compound
4 Hydrazonoquinazolinone derivative (optional) Microwave irradiation, ethanol, sodium acetate catalyst Pyrimidinone substituted quinazolinone (related derivatives) 71–83

Analytical and Characterization Techniques

Analyse Chemischer Reaktionen

Types of Reactions

4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Anticancer Activity :
    • Quinazolinone derivatives, including the specified compound, have shown promising anticancer properties. Studies indicate that they can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of 4(3H)-quinazolinone have been reported to induce apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and death .
  • Antimicrobial Effects :
    • The compound exhibits notable antimicrobial activity against a range of pathogens. Research has demonstrated that quinazolinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . These findings suggest their potential use in developing new antibiotics.
  • Anti-inflammatory Properties :
    • The anti-inflammatory effects of quinazolinones have been documented in various studies. They appear to inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
  • Cholinesterase Inhibition :
    • Some derivatives of 4(3H)-quinazolinone have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. Specific compounds have shown significant inhibition rates compared to established drugs, indicating their potential as therapeutic agents for neurodegenerative disorders .

Synthetic Methods

The synthesis of 4(3H)-quinazolinone derivatives typically involves several methodologies:

  • Cyclization Reactions : A common approach includes cyclizing anthranilic acid with various amines under acidic conditions to yield quinazolinones . This method allows for the introduction of different substituents that can enhance biological activity.
  • Reactions with Isatoic Anhydrides : Another synthetic route involves reacting isatoic anhydrides with amines to form the desired quinazolinone structure . This method is particularly useful for obtaining derivatives with specific functional groups.

Study 1: Anticancer Activity

In a study published in Marmara Pharmaceutical Journal, researchers synthesized several 4(3H)-quinazolinone derivatives and evaluated their anticancer activity against various cell lines. The results indicated that specific substitutions on the quinazolinone scaffold significantly enhanced cytotoxicity against cancer cells .

Study 2: Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activity was conducted on a series of quinazolinone derivatives. The findings revealed that certain compounds exhibited potent antibacterial effects against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Study 3: Cholinesterase Inhibition

A detailed investigation into the AChE inhibitory activity of synthesized quinazolinones found that some derivatives displayed promising inhibition rates comparable to known inhibitors like donepezil. This positions these compounds as potential candidates for Alzheimer's disease treatment .

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The compound’s structure allows it to bind to active sites on enzymes, thereby inhibiting their function and disrupting biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone can be contextualized against related quinazolinone derivatives:

Compound Name / Structure Substituents (Positions) Key Biological Activities Potency/IC₅₀/ED₅₀ (vs. Standards) References
6-Bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinones 2-Me, 3-Ph, 6-Br Antimicrobial (Gram+ bacteria, fungi), Anti-inflammatory Comparable to ciprofloxacin, ibuprofen
3-[Substituted-benzothiazol-2-yl]-6,8-dibromo-2-phenyl-4(3H)-quinazolinones 2-Ph, 3-benzothiazolyl, 6,8-Br₂ Anti-inflammatory, Antioxidant, H₁-antihistaminic Moderate (70–80% inhibition at 50 mg/kg)
3-(2-(2-Phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one 3-thiazolyl ethyl, 2-Ph Cytotoxic (anticancer) IC₅₀: 12–25 μM (MCF-7, A549 cells)
6-Bromo-2-(4-chlorophenyl)-4-chloroquinazoline 2-(4-Cl-Ph), 4-Cl, 6-Br Not explicitly stated (structural analogue) N/A
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide 3-(4-MeO-Ph), 2-ethenyl-sulfonamide COX-2 inhibition 47.1% inhibition at 20 μM

Key Observations:

Antimicrobial Activity: The 6-bromo-2-methyl-3-phenyl analogues () show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), comparable to ciprofloxacin and fluconazole. The benzothiazole group in the target compound may enhance activity due to its planar aromatic structure, which facilitates membrane penetration . Dibromo derivatives (6,8-Br₂) exhibit reduced antimicrobial potency compared to mono-bromo analogues, suggesting bromine at position 6 is optimal .

Anti-inflammatory Effects: The 3-benzothiazolyl ethyl substituent in the target compound likely contributes to anti-inflammatory activity via non-COX pathways, as seen in benzothiazole-containing NSAIDs . In contrast, sulfonamide-substituted quinazolinones () directly inhibit COX-2 (47.1% at 20 μM), highlighting substituent-dependent mechanism variations.

Anticancer Potential: The 3-(2-thiazolyl ethyl) analogue () shows moderate cytotoxicity (IC₅₀: 12–25 μM), while the benzothiazole group in the target compound may improve potency due to enhanced DNA intercalation or kinase inhibition .

Role of Bromine: Mono-bromo substitution (position 6) improves anti-inflammatory and antimicrobial activities compared to non-brominated derivatives, likely due to increased lipophilicity and steric effects . Dibromo derivatives (6,8-Br₂) shift activity toward antioxidant and antitumor effects, indicating positional bromine effects on target selectivity .

Data Tables

Table 1: Structural Comparison of Key Quinazolinone Derivatives

Position 2 Position 3 Position 6 Position 8 Notable Activities
Phenyl 2-(2-Benzothiazolyl)ethyl Br H Antimicrobial, Anti-inflammatory
Methyl Substituted phenyl Br H Antimicrobial, Anti-inflammatory
Phenyl Substituted benzothiazolyl Br Br Antioxidant, Antitumor
Phenyl 2-(2-Thiazolyl)ethyl H H Cytotoxic (anticancer)

Biologische Aktivität

4(3H)-Quinazolinone, 3-(2-(2-benzothiazolyl)ethyl)-6-bromo-2-phenyl- is a complex organic compound belonging to the quinazolinone family, characterized by its fused bicyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H16BrN3OS
  • Molecular Weight : 462.39 g/mol
  • CAS Registry Number : 72882-80-5

The compound features a bromo substituent at the 6-position, a phenyl group at the 2-position, and a benzothiazole moiety connected through an ethyl chain. This unique structure contributes to its biological activity.

Synthesis Methods

The synthesis of 4(3H)-quinazolinone derivatives often involves nucleophilic substitutions and cyclization reactions. Common methods include:

  • Condensation Reactions : Utilizing anthranilic acid derivatives and various electrophiles.
  • Substitution Reactions : Introducing different substituents through reactions with aromatic aldehydes.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinazolinone derivatives. For instance:

  • A study demonstrated that certain derivatives exhibited significant antibacterial and antifungal activity comparable to standard drugs .
  • In a comparative analysis, compounds derived from quinazolinones showed inhibition against various bacterial strains, with some achieving high degrees of inhibition against tested fungi .

Anticancer Activity

Research indicates that quinazolinone derivatives possess notable anticancer properties:

  • A specific derivative was tested against various cancer cell lines (PC3, MCF-7, HT-29) and showed dose-dependent cytotoxic effects. The IC50 values were reported as follows:
    • PC3: 10 μM
    • MCF-7: 10 μM
    • HT-29: 12 μM .

This suggests that modifications in the structure can enhance cytotoxicity against cancer cells.

Anti-inflammatory Activity

Quinazolinones also exhibit anti-inflammatory effects. In studies evaluating their pharmacological activities, certain derivatives demonstrated significant inhibition of inflammatory markers, indicating their potential as anti-inflammatory agents .

Toxicity Profile

The toxicity of 4(3H)-quinazolinone derivatives has been assessed in various studies:

  • An LD50 value of 562 mg/kg was reported for intraperitoneal administration in mice, indicating moderate toxicity . Further research is necessary to fully understand the safety profile of this compound.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Various QuinazolinonesAntimicrobialSignificant activity against bacterial and fungal strains
A3 DerivativeAnticancerIC50 values of 10 μM (PC3), 10 μM (MCF-7), 12 μM (HT-29)
Quinazolinone DerivativesAnti-inflammatoryNotable inhibition of inflammatory markers

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones?

  • Methodology : A typical synthesis involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, 2-aminopyridine) in glacial acetic acid for 3–4 hours. The product is recrystallized using ethanol, and purity is confirmed via TLC (silica gel G-plates, cyclohexane:ethyl acetate [2:1] mobile phase). Adjusting amino reagents alters substituents at the 3-position .
  • Key Considerations : Reaction time and solvent choice (e.g., dichloromethane for crystallization) influence yield and crystal quality .

Q. How is the structural conformation of 4(3H)-quinazolinone derivatives characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to determine molecular geometry. For example, the bicyclic quinazoline system in related compounds shows near-planarity (mean deviation: 0.019 Å) with dihedral angles between aromatic rings (e.g., 81.18° between quinazoline and adjacent benzene rings). Hydrogen bonding networks (e.g., O–H⋯N, N–H⋯O) stabilize crystal packing .
  • Experimental Validation : Refinement includes locating hydrogen atoms via difference Fourier maps and using riding models for non-solvent H-atoms .

Q. What biological activities are associated with the 4(3H)-quinazolinone scaffold?

  • Reported Activities : The core structure exhibits anticancer, anti-inflammatory, anti-HIV, and antimicrobial properties. Substituents like bromine (electron-withdrawing) and benzothiazole (heterocyclic moiety) may enhance target selectivity or bioavailability .
  • Assay Design : In vitro anthelmintic and antibacterial assays (e.g., against S. aureus or E. coli) are common. Structure-activity relationship (SAR) studies compare derivatives with varying 3-position substituents .

Advanced Research Questions

Q. How do substituents at the 3-position influence bioactivity and binding interactions?

  • Case Study : Replacing the benzothiazole group with hydrazide or pyridine alters electronic properties and hydrogen-bonding capacity. For instance, 3-(2-benzothiazolyl)ethyl groups may enhance π-π stacking with kinase active sites, as seen in kinase inhibitor intermediates .
  • Data Analysis : Compare IC₅₀ values across derivatives using dose-response curves. Molecular docking can predict interactions with targets like C/EBPα (a transcription factor linked to myeloid differentiation) .

Q. What green chemistry approaches are available for synthesizing 4(3H)-quinazolinones?

  • Methodology : Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) catalyze one-pot synthesis under solvent-free conditions. Advantages include reduced reaction time (<2 hours), recyclable catalysts, and avoidance of toxic solvents .
  • Optimization : Monitor reaction progress via FT-IR (C=O and C=N stretches at ~1705 cm⁻¹ and 1647 cm⁻¹) and NMR (e.g., δ 7.39–8.11 ppm for aromatic protons) .

Q. How can computational methods aid in understanding the compound’s physicochemical properties?

  • DFT Applications : Density functional theory (DFT) calculates vibrational frequencies, electrostatic potentials, and frontier molecular orbitals. For example, vibrational modes of the bromine substituent (C-Br stretch at ~528 cm⁻¹) correlate with experimental FT-IR data .
  • Crystallography vs. Computation : Validate SC-XRD-derived bond lengths/angles with DFT-optimized geometries to identify discrepancies (e.g., solvent effects in crystal packing) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Case Example : A compound with anti-inflammatory activity in one study may show cytotoxicity in another due to assay conditions (e.g., cell line specificity) or substituent stereochemistry.
  • Resolution : Conduct dose-range testing across multiple models (e.g., RAW264.7 macrophages for inflammation) and validate via Western blot (e.g., TNF-α/NF-κB pathways) .

Methodological Notes

  • Crystallographic Refinement : Freely refine solvent H-atoms (e.g., methanol O–H) in SC-XRD, while using riding models for aromatic H-atoms .
  • Troubleshooting Synthesis : Low yields may arise from incomplete oxazinone ring opening. Monitor via LC-MS and adjust acetic acid concentration .
  • SAR Workflow : Prioritize substituents with high LogP (for membrane permeability) and hydrogen-bond donors/acceptors (for target engagement) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.